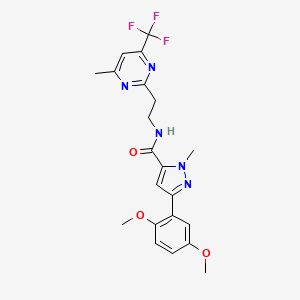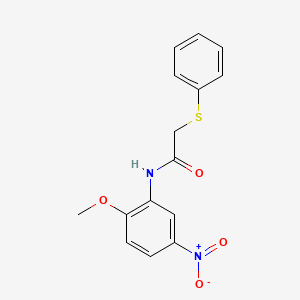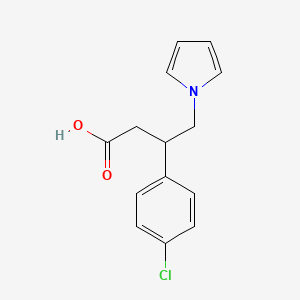![molecular formula C17H17N5O2 B2886820 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1796946-64-9](/img/structure/B2886820.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is an intricate compound combining structural elements of dihydropyridopyrimidine and methoxy-indazole. This complex structure positions the compound as a potential candidate for various biochemical applications and research, often within pharmaceutical development due to its multi-faceted molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. Typically, the synthetic pathway might include:
Formation of the dihydropyridopyrimidine core: : This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and formamidines.
Indazole moiety attachment: : The methoxy-indazole group is typically introduced through coupling reactions, possibly involving intermediates like halogenated indazoles and methoxy-containing nucleophiles.
Methanone linkage formation: : This step usually involves creating the methanone bridge, often using carbonylation reactions or other carbonyl group-containing intermediates.
Industrial Production Methods
Industrial synthesis would likely follow a similar multi-step process, with optimization for large-scale production. This includes ensuring high yields, cost-effective reagents, and scalable reaction conditions. Techniques such as continuous flow chemistry may be employed to streamline production.
化学反応の分析
Types of Reactions
The compound can undergo various reactions including:
Oxidation: : Potential to form oxo-derivatives.
Reduction: : Targeting the carbonyl group or other reducible sites.
Substitution: : Particularly on the indazole moiety where functional groups may be exchanged.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing nucleophiles under suitable conditions like heating or using a catalyst.
Major Products Formed
Oxidation: : Formation of hydroxyl or oxo derivatives.
Reduction: : Yielding alcohols or amines depending on the site of reduction.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Used as a building block in organic synthesis for creating complex molecules, including potential pharmacophores.
Biology
Studied for interactions with biological macromolecules, possibly serving as ligands in binding assays.
Medicine
Investigated for its potential as a therapeutic agent due to its unique structural properties, possibly in oncology or neurology.
Industry
Utilized in material science for creating advanced polymers or as intermediates in the synthesis of other industrial chemicals.
作用機序
The specific mechanism of action would depend on the application:
Molecular Targets: : Possible interactions with enzymes, receptors, or DNA due to its structural complexity.
Pathways Involved: : Could influence signaling pathways, protein-protein interactions, or gene expression depending on the context of use.
類似化合物との比較
Similar Compounds
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl) derivatives: : Similar core structure but without the methoxy-indazole moiety.
(3-methoxy-2-methyl-2H-indazole-6-yl) methanone derivatives: : Lacking the dihydropyridopyrimidine element.
Uniqueness
The unique combination of the dihydropyridopyrimidine and methoxy-indazole structures imparts specific biochemical properties not found in simpler analogs. This includes enhanced binding affinity, stability, or reactivity, depending on the specific application.
Hope this helps! Where to next?
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-methoxy-2-methylindazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-17(24-2)13-4-3-11(7-15(13)20-21)16(23)22-6-5-14-12(9-22)8-18-10-19-14/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSUGLYOCBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=NC=NC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)
![4-(morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2886742.png)
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)

![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)

![ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2886752.png)
![2-(2-chlorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2886753.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)
![(4E)-2-{[(4-phenoxyphenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2886758.png)

